3-Iodo-4-methyl-7-nitro-1H-indazole
Overview
Description
3-Iodo-4-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features an iodine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 7-position on the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-7-nitro-1H-indazole can be achieved through various methods. One common approach involves the iodination of 4-methyl-7-nitro-1H-indazole. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete iodination.
Another method involves the nitration of 3-iodo-4-methyl-1H-indazole. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the formation of byproducts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while minimizing the formation of impurities.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group at the 4-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), mild heating.
Reduction: Reducing agents (tin(II) chloride, hydrogen gas), solvents (ethanol, methanol), room temperature to slightly elevated temperatures.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), room temperature to reflux conditions.
Major Products Formed
Substitution: 3-Amino-4-methyl-7-nitro-1H-indazole, 3-Thio-4-methyl-7-nitro-1H-indazole.
Reduction: 3-Iodo-4-methyl-7-amino-1H-indazole.
Oxidation: 3-Iodo-4-carboxy-7-nitro-1H-indazole.
Scientific Research Applications
3-Iodo-4-methyl-7-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-7-nitro-1H-indazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The iodine atom may also facilitate binding to specific protein targets, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methyl-1H-indazole: Lacks the nitro group at the 7-position, which may result in different biological activities.
4-Methyl-7-nitro-1H-indazole: Lacks the iodine atom at the 3-position, which may affect its reactivity and binding properties.
3-Iodo-7-nitro-1H-indazole: Lacks the methyl group at the 4-position, which may influence its solubility and overall chemical properties.
Uniqueness
3-Iodo-4-methyl-7-nitro-1H-indazole is unique due to its specific substitution pattern, which combines the electronic effects of the iodine, methyl, and nitro groups. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-iodo-4-methyl-7-nitro-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVJTICGTRLFPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NNC(=C12)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701292370 | |
Record name | 3-Iodo-4-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-75-3 | |
Record name | 3-Iodo-4-methyl-7-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701292370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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